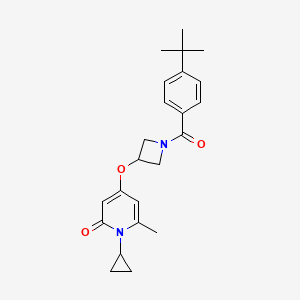
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid, also known as INPB, is a chemical compound that has shown promising applications in scientific research. This compound has a unique structure that makes it a valuable tool for studying various biochemical and physiological processes.
Wirkmechanismus
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid works by inhibiting the activity of enzymes that are involved in the biological processes mentioned above. Specifically, it inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid has been shown to have anti-inflammatory, antioxidant, and anticancer effects. It has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid in lab experiments is its specificity for COX-2 and 5-LOX. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid is its relatively low solubility, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid. One potential area of research is the development of more soluble derivatives of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid that can be used in a wider range of experimental settings. Another area of research is the investigation of the neuroprotective effects of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid in animal models of neurodegenerative diseases. Finally, there is potential for the development of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid-based therapeutics for the treatment of inflammatory and oxidative stress-related diseases.
Synthesemethoden
The synthesis of 3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid involves a series of chemical reactions that start with the synthesis of 3-isopropoxy-4-nitro-1H-pyrazole, followed by the reaction of this compound with butyric acid. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid has been used in scientific research to study various biological processes, including inflammation, oxidative stress, and cancer. This compound has shown promising results in inhibiting the activity of enzymes that are involved in these processes.
Eigenschaften
IUPAC Name |
3-(4-nitro-3-propan-2-yloxypyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-6(2)18-10-8(13(16)17)5-12(11-10)7(3)4-9(14)15/h5-7H,4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUBDZIPXSBPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN(C=C1[N+](=O)[O-])C(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-isopropoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2971238.png)



![5-((2-chloro-6-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971245.png)
![(E)-4-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2971249.png)


![2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid](/img/structure/B2971254.png)

![ethyl 9'-chloro-2'-(2-hydroxyphenyl)-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]-1-carboxylate](/img/structure/B2971258.png)
